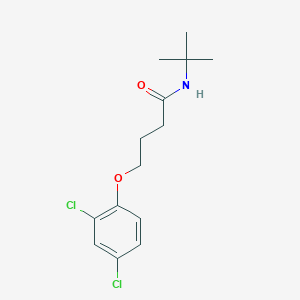
2,4-dimethyl-N-(2-methylphenyl)-3-furamide
Descripción general
Descripción
2,4-dimethyl-N-(2-methylphenyl)-3-furamide is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.110278721 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity : Matiichuk et al. (2020) synthesized 2,4-Dimethyl-N-aryl-3-furamides and tested their anti-inflammatory effects using the carrageenan-induced paw edema model. Some of these compounds demonstrated considerable anti-inflammatory effects (Matiichuk et al., 2020).
Synthetic Applications in Chemistry : Lindahl et al. (2006) developed a new synthesis for the furo[3,2-c]quinolin-4(5H)-one heterocycle using a palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide. This method demonstrates the utility of furamide derivatives in organic synthesis (Lindahl et al., 2006).
Biological Activity Against Influenza A Virus : Yongshi et al. (2017) reported the synthesis of furan-carboxamide derivatives that were potent inhibitors of the influenza A H5N1 virus. These findings highlight the potential of furamide derivatives in antiviral drug development (Yu Yongshi et al., 2017).
Antiprotozoal Activity : Das and Boykin (1977) synthesized substituted 2,5-bis(4-guanylphenyl)furans, showing activity against Trypanosoma rhodesiense in mice, indicating the potential use of furamide derivatives in treating protozoal infections (Das & Boykin, 1977).
Antimicrobial Activity : Ghorab et al. (2017) synthesized a series of compounds, including furamide derivatives, which displayed interesting antimicrobial activity against a range of bacteria and fungi (Ghorab et al., 2017).
Synthesis of Bio-Based Polyamides : Mao et al. (2021) investigated the synthesis of bio-based polyamides from dimethyl furan-2,5-dicarboxylate, demonstrating the potential of furamide derivatives in creating environmentally friendly polymers (Mao et al., 2021).
Pharmaceutical Applications : Pommer and Zeeh (1977) studied substituted furamides for their specific activity against Basidiomycetes, indicating potential applications in fungicidal treatments (Pommer & Zeeh, 1977).
Mecanismo De Acción
Target of Action
Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza a h5n1 virus .
Mode of Action
It’s known that furan-carboxamide derivatives can inhibit the influenza a h5n1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Biochemical Pathways
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal h5n1 influenza a virus .
Análisis Bioquímico
Biochemical Properties
2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. Studies have shown that furan-carboxamide derivatives, including 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide, can inhibit the activity of enzymes involved in viral replication, such as the influenza A H5N1 virus . The compound interacts with viral proteins, disrupting their function and thereby inhibiting viral replication. This interaction is primarily through binding to the active sites of these enzymes, preventing their normal activity.
Cellular Effects
The effects of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in the immune response, thereby enhancing the body’s ability to fight off infections . Additionally, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions, thereby disrupting the biochemical pathways they are involved in . Additionally, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide in laboratory settings have been studied to understand its temporal effects. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide can maintain its biological activity for extended periods, making it a suitable candidate for prolonged experimental studies.
Dosage Effects in Animal Models
In animal models, the effects of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide vary with different dosages. At lower doses, the compound has been shown to have beneficial effects, such as enhancing immune response and inhibiting viral replication . At higher doses, toxic effects have been observed, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of important metabolites.
Transport and Distribution
The transport and distribution of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization within cells can influence its biological activity, as it may interact with different biomolecules in different cellular environments.
Subcellular Localization
The subcellular localization of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide is an important factor in its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide in these compartments allows it to interact with specific biomolecules, thereby exerting its biological effects.
Propiedades
IUPAC Name |
2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-6-4-5-7-12(9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQVIMRGJFYODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


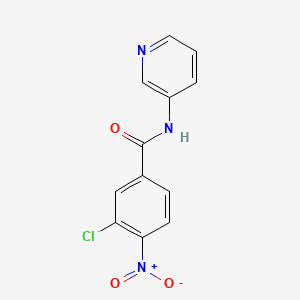
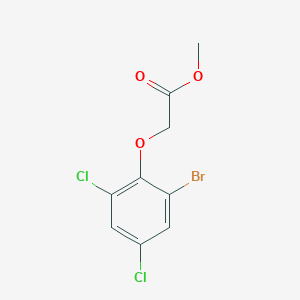
![ethyl {[8-(3-methylphenyl)-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl]thio}acetate](/img/structure/B4715261.png)
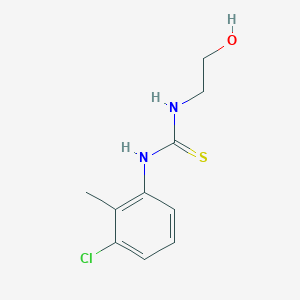
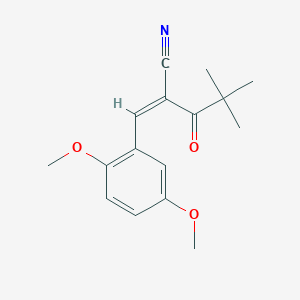
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4715274.png)
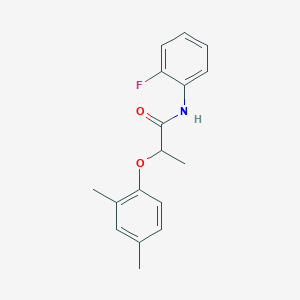
![7-(2-methoxybenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4715302.png)
![2-{1-isopropyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4715306.png)
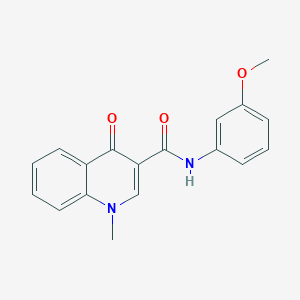
![3-methyl-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4715326.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4715339.png)
![1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4715340.png)
